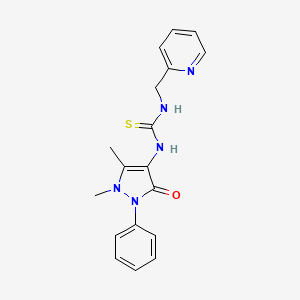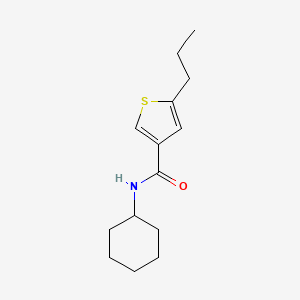
N-(4-tert-butylbenzylidene)-4-(4-chlorophenyl)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-tert-butylbenzylidene)-4-(4-chlorophenyl)-1-piperazinamine, commonly known as TCPP, is a chemical compound that belongs to the class of piperazine derivatives. TCPP has been widely studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and immunology.
作用机制
The exact mechanism of action of TCPP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. Specifically, TCPP has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. Additionally, TCPP has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
TCPP has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that TCPP can induce oxidative stress, DNA damage, and cell cycle arrest in cancer cells. Additionally, TCPP has been shown to modulate the expression of various genes and proteins that are involved in cell survival and apoptosis.
实验室实验的优点和局限性
One of the major advantages of using TCPP in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of novel cancer therapies. Additionally, TCPP has been shown to exhibit low toxicity towards normal cells, which is an important consideration for the development of safe and effective cancer treatments.
However, there are also several limitations associated with the use of TCPP in lab experiments. For example, TCPP is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, TCPP has been shown to exhibit poor stability under certain conditions, which can affect its potency and efficacy.
未来方向
Despite the promising results obtained from preclinical studies, further research is needed to fully understand the potential therapeutic applications of TCPP. Some potential future directions for research include:
1. Investigating the efficacy of TCPP in combination with other chemotherapy drugs or radiation therapy.
2. Developing novel drug delivery systems to improve the solubility and stability of TCPP in vivo.
3. Studying the mechanism of action of TCPP in more detail to identify potential targets for drug development.
4. Investigating the potential use of TCPP in other fields of medicine, such as neuroscience and immunology.
In conclusion, TCPP is a promising compound that has shown potential as a therapeutic agent in cancer research. Further research is needed to fully understand its mechanism of action and potential applications in other fields of medicine.
合成方法
TCPP can be synthesized through a multi-step process that involves the reaction of 4-tert-butylbenzaldehyde with 4-chlorophenylpiperazine in the presence of a catalyst. The resulting product is then purified and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
TCPP has been extensively studied for its potential use as a therapeutic agent in cancer research. In vitro studies have shown that TCPP exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, TCPP has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of various signaling pathways.
属性
IUPAC Name |
1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3/c1-21(2,3)18-6-4-17(5-7-18)16-23-25-14-12-24(13-15-25)20-10-8-19(22)9-11-20/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFQTRSDCSHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6083720.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B6083742.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083751.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6083752.png)
![N-{1-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6083758.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6083766.png)
![1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6083782.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6083789.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(4-methoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6083792.png)
![2-cyclohexyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6083799.png)
![N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6083810.png)
